3dTDP-Pyrdg

Description

3dTDP-Pyrdg is a transition metal complex derived from a pyridine-based ligand, synthesized via the coordination of 3d metals (e.g., Co(II), Ni(II), Cu(II)) with a heterocyclic ligand featuring azo and carboxamide functionalities . The ligand structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl moiety conjugated to a dihydropyridine ring, enabling strong metal-binding capacity through nitrogen and oxygen donor atoms. Characterization techniques such as IR spectroscopy, NMR, and elemental analysis confirm the octahedral geometry of the complex, with metal-ligand bonding evident from shifts in ν(C=O) and ν(N=N) IR peaks . Biological studies highlight its antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal pathogens (Candida albicans), alongside dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) .

Propriétés

Numéro CAS |

141848-06-8 |

|---|---|

Formule moléculaire |

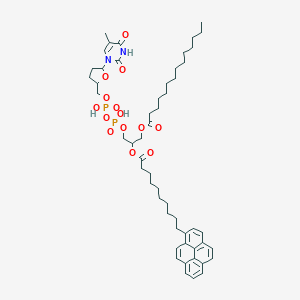

C53H74N2O14P2 |

Poids moléculaire |

1025.1 g/mol |

Nom IUPAC |

[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate |

InChI |

InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59) |

Clé InChI |

MQGGXSSNCXZTHC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Synonymes |

3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol 3dTDP-pyrDG |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

3dTDP-Pyrdg belongs to a class of azo-pyridine metal complexes with demonstrated bioactivity. Key analogues include complexes of the same ligand with varying 3d metals (Co, Ni, Cu), as well as structurally related azole-pyridine derivatives.

Table 1: Comparative Antimicrobial Activity of 3dTDP-Pyrdg and Analogues

| Metal Ion | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |

|---|---|---|---|---|

| Co(II) | 12.5 | 25.0 | 50.0 | |

| Ni(II) | 25.0 | 50.0 | 100.0 | |

| Cu(II) | 6.25 | 12.5 | 25.0 |

The Cu(II) complex exhibits superior antimicrobial potency, attributed to its smaller ionic radius and higher redox activity, which enhance membrane disruption and reactive oxygen species (ROS) generation . In contrast, the Ni(II) complex shows reduced efficacy, likely due to slower ligand exchange kinetics.

Table 2: Cytotoxic Activity (IC50, μM) Against Cancer Cell Lines

| Metal Ion | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |

|---|---|---|---|---|

| Co(II) | 45.2 | 52.3 | 60.1 | |

| Ni(II) | 62.8 | 70.5 | 75.4 | |

| Cu(II) | 28.7 | 32.4 | 40.9 |

The Cu(II) complex demonstrates the strongest cytotoxicity, aligning with studies showing copper’s ability to induce DNA cleavage and apoptosis via mitochondrial pathways .

3D Structural and Chemocentric Comparisons

3D conformational analysis (as inferred from general principles in 3D-chemocentric studies) suggests that 3dTDP-Pyrdg’s bioactivity is influenced by its spatial arrangement. For example:

- Shape Complementarity : The planar azo-pyridine moiety allows intercalation into DNA, while the metal center facilitates electrostatic interactions with phosphate backbones .

- Target Prediction : 3D similarity metrics (e.g., K–L divergence) could link 3dTDP-Pyrdg to kinase or protease inhibitors, as seen in other azole-metal complexes .

Research Implications and Limitations

While 3dTDP-Pyrdg’s Cu(II) complex shows promise, its in vivo pharmacokinetics and toxicity remain unstudied. Comparative 3D alignment with FDA-approved metal-based drugs (e.g., cisplatin) could refine target specificity . Future work should integrate molecular dynamics simulations to validate 3D binding modes and optimize metal-ligand ratios for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.